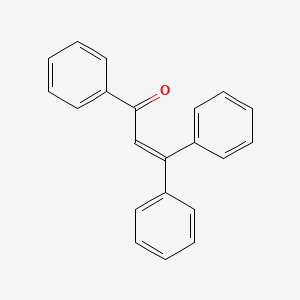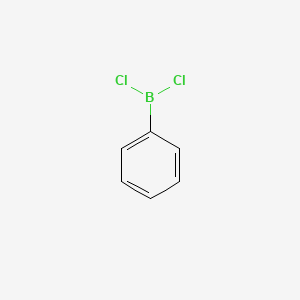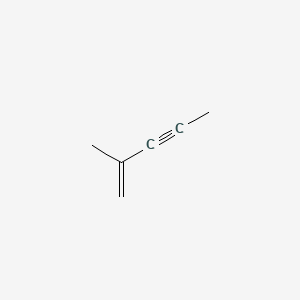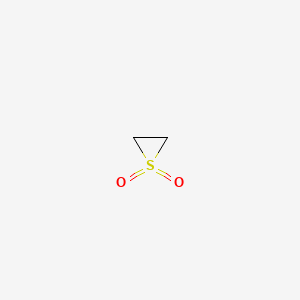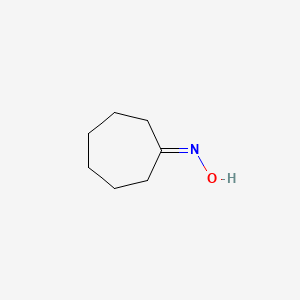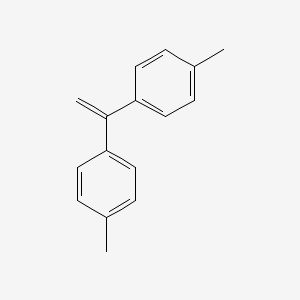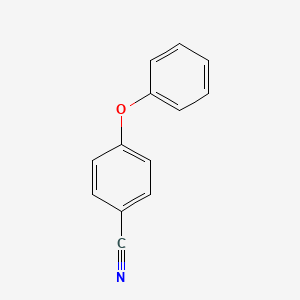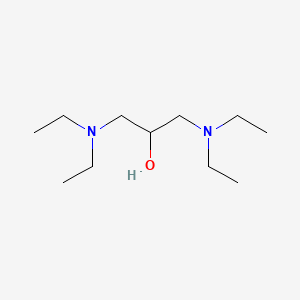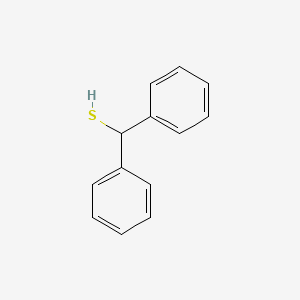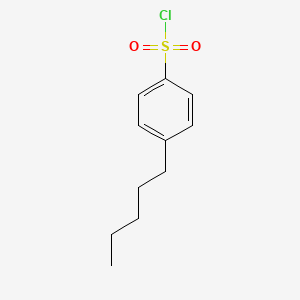
4-Pentylbenzene-1-sulfonyl chloride
Overview
Description
4-Pentylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by a benzene ring substituted with a pentyl group at the para position and a sulfonyl chloride group at the meta position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pentylbenzene-1-sulfonyl chloride can be synthesized through several methods:
Chlorosulfonation of 4-pentylbenzene: This method involves the reaction of 4-pentylbenzene with chlorosulfonic acid. The reaction typically occurs at low temperatures to prevent side reactions.
Reaction with sulfuryl chloride: Another method involves the reaction of 4-pentylbenzene with sulfuryl chloride in the presence of a catalyst such as anhydrous aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Pentylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic aromatic substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions, where the chloride ion is replaced by a nucleophile.
Common Reagents and Conditions
Electrophilic aromatic substitution: Common reagents include bromine, chlorine, and nitric acid.
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Electrophilic aromatic substitution: Products include brominated, chlorinated, or nitrated derivatives of this compound.
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Scientific Research Applications
4-Pentylbenzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-pentylbenzene-1-sulfonyl chloride involves the formation of a sulfonyl intermediate during nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: Similar structure but with a methyl group instead of a pentyl group.
4-Ethylbenzene-1-sulfonyl chloride: Similar structure but with an ethyl group instead of a pentyl group.
4-Propylbenzene-1-sulfonyl chloride: Similar structure but with a propyl group instead of a pentyl group.
Uniqueness
4-Pentylbenzene-1-sulfonyl chloride is unique due to the presence of the longer pentyl chain, which can influence its reactivity and solubility compared to its shorter-chain analogs. This can affect its applications in various chemical reactions and industrial processes.
Properties
IUPAC Name |
4-pentylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2S/c1-2-3-4-5-10-6-8-11(9-7-10)15(12,13)14/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWXZRVWJHEWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50224653 | |
| Record name | 4-t-Amylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73948-18-2 | |
| Record name | 4-t-Amylbenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073948182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-t-Amylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
